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Compound of Interest

Compound Name: Aspartocin D

Cat. No.: B10823673 Get Quote

Abstract: Aspartocin D is a potent, calcium-dependent lipopeptide antibiotic with significant

activity against a range of Gram-positive bacteria. Originally isolated from the soil actinomycete

Streptomyces canus, it is a minor analogue of the amphomycin complex. Aspartocin D
functions by inhibiting the biosynthesis of the bacterial cell wall, a mechanism crucial for

bacterial survival. This guide provides a comprehensive overview of Aspartocin D, detailing its

origin, chemical properties, and mechanism of action. It includes quantitative data on its

biological activity, protocols for key experiments, and visual diagrams of its molecular pathway

and experimental workflows, tailored for researchers and professionals in drug development.

Chemical Properties and Structure
Aspartocin D is classified as a lipopeptide antibiotic, a class of molecules characterized by a

lipid tail attached to a peptide core.[1][2] It is considered a minor analogue within the broader

amphomycin complex of antibiotics, which also includes compounds like glumamycin and

laspartomycin.[3][4][5] The fundamental structure of the aspartocin family consists of a cyclic

decapeptide core, with variations in the fatty acid side chain distinguishing the different

analogues.[4][6]

Molecular Formula: C₅₇H₈₉N₁₃O₂₀[3]

Molecular Weight: 1276.4 g/mol [3]

CAS Number: 1211953-97-7[1][3]

The core peptide structure of related aspartocins (A, B, and C) has been identified as

cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-).[4][6] The structural
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elucidation of these complex molecules is typically achieved through advanced spectroscopic

methods, including Nuclear Magnetic Resonance (NMR) and tandem mass spectrometry (MS-

MS).[4][6][7]

Origin and Isolation
Aspartocin D was first isolated from the fermentation broth of Streptomyces canus strain

FIM0916.[1] The wider aspartocin complex, from which analogues A, B, and C were identified,

was sourced from two soil isolates: Streptomyces griseus var. spiralis and Streptomyces

violaceus.[4] The general procedure for obtaining these compounds involves culturing the

producing microorganism in a suitable fermentation medium, followed by extraction and

purification of the antibiotic complex from the broth. Individual analogues are then separated

using chromatographic techniques.

Biological Activity
Aspartocin D exhibits potent bactericidal activity, primarily against Gram-positive bacteria,

including clinically significant pathogens like Bacillus subtilis and Staphylococcus aureus.[1] A

defining characteristic of its antibiotic action is a dependency on calcium ions (Ca²⁺); its

efficacy is significantly enhanced in the presence of higher calcium concentrations.[1][6]

The following table summarizes the MIC values of Aspartocin D against two key Gram-

positive bacteria, demonstrating its calcium-dependent activity.[1]

Target Organism
Calcium (Ca²⁺)
Concentration

MIC (µg/mL)

Bacillus subtilis Standard (unspecified) 0.125

0.125 mM - 2.5 mM 4 - 0.06

Staphylococcus aureus Standard (unspecified) 0.5

0.125 mM - 2.5 mM 8 - 0.25
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The primary mechanism of action for Aspartocin D is the inhibition of peptidoglycan synthesis,

an essential process for the formation and integrity of the bacterial cell wall.[3] It achieves this

by targeting the recycling of the lipid carrier undecaprenyl phosphate (C₅₅-P), also known as

bactoprenol phosphate.[5][8][9] This lipid is vital for transporting peptidoglycan precursors from

the cytoplasm across the cell membrane to the periplasm, where the cell wall is constructed.

The translocation, or "flipping," of C₅₅-P back to the cytoplasm for reuse is mediated by

membrane proteins known as flippases, such as UptA.[8][9] Aspartocin D disrupts this critical

cycle through a sophisticated dual-action mechanism.

Figure 1. Simplified diagram of the bacterial peptidoglycan lipid cycle.

Dual Inhibitory Actions of Aspartocin D:

Sequestration of C₅₅-P: Aspartocin D can directly bind to the free C₅₅-P lipid carrier

molecule. This complex formation sequesters the carrier, preventing it from participating in

the subsequent steps of peptidoglycan synthesis.[9]

Inhibition of Flippase (UptA): In what may be its primary mode of action, Aspartocin D binds

with high affinity directly to the flippase protein UptA. This binding outcompetes the natural

substrate C₅₅-P, causing the dissociation of any existing UptA:C₅₅-P complexes and directly

inhibiting the enzyme responsible for recycling the lipid carrier.[8][9][10]

Figure 2. The dual inhibitory pathways of Aspartocin D on the C55-P cycle.

Key Experimental Protocols
This protocol outlines the general steps for isolating individual aspartocin compounds from a

fermentation culture, based on methods used for the aspartocin complex.[4][6]

Fermentation: Culture Streptomyces canus (or a similar producing strain) in a large-scale

liquid fermentation medium optimized for antibiotic production.

Broth Extraction: After an appropriate incubation period, separate the mycelial biomass from

the fermentation broth via centrifugation or filtration.

Initial Purification: Extract the active compounds from the clarified broth using a resin (e.g.,

adsorption chromatography) or solvent extraction to concentrate the lipopeptide complex.
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Chromatographic Separation: Subject the crude extract to reversed-phase high-performance

liquid chromatography (RP-HPLC).

Gradient Elution: Employ a gradient of an organic solvent (e.g., acetonitrile) in water, often

with an acidic modifier like trifluoroacetic acid (TFA), to separate the different aspartocin

analogues based on their hydrophobicity.

Fraction Collection and Analysis: Collect fractions as they elute from the column and analyze

them for purity and identity using mass spectrometry and analytical HPLC.

Lyophilization: Pool the pure fractions of Aspartocin D and lyophilize (freeze-dry) to obtain a

stable, amorphous powder.

This protocol describes the workflow used to confirm the molecular interaction between

Aspartocin D and the UptA flippase.[8][9][10]

Protein Expression and Purification: Express the gene for B. subtilis UptA in a suitable host

like E. coli. Purify the membrane protein using affinity chromatography, maintaining its folded

structure with appropriate detergents.

Sample Preparation for Native MS: Exchange the purified UptA protein into a volatile buffer

(e.g., ammonium acetate) suitable for electrospray ionization.

Initial Analysis of UptA: Introduce the UptA sample into a native mass spectrometer to

confirm its mass, oligomeric state (e.g., monomer-dimer equilibrium), and structural integrity.

Formation of UptA:C₅₅-P Complex: Incubate the purified UptA with its lipid substrate, C₅₅-P.

Analyze the mixture by native MS to observe the mass shift corresponding to the formation

of the non-covalent UptA:C₅₅-P complex.

Competition Assay: Introduce Aspartocin D into the pre-formed UptA:C₅₅-P solution.

Final Analysis: Acquire mass spectra of the final mixture. The dissociation of the UptA:C₅₅-P

complex (disappearance of its corresponding mass peak) and the appearance of a new peak

corresponding to an UptA:Aspartocin D complex provides direct evidence of competitive

binding and substrate displacement.
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Native MS Workflow for Aspartocin D-UptA Interaction
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Figure 3. Experimental workflow to study Aspartocin D and UptA interaction.

Conclusion
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Aspartocin D is a highly effective lipopeptide antibiotic originating from Streptomyces. Its

potency against Gram-positive bacteria is rooted in its calcium-dependent, dual-action

inhibition of the essential peptidoglycan synthesis pathway. By both sequestering the C₅₅-P

lipid carrier and directly inhibiting the UptA flippase, Aspartocin D efficiently disrupts the

bacterial cell wall construction. This specific and multi-faceted mechanism of action makes it a

molecule of significant interest for the development of new antimicrobial agents to combat

resistant pathogens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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